Phenothiazinyl Perazine

Description

Structure

3D Structure

Properties

IUPAC Name |

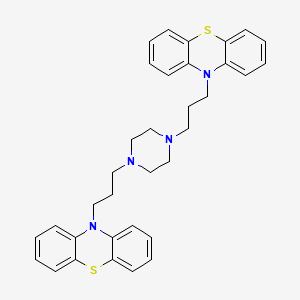

10-[3-[4-(3-phenothiazin-10-ylpropyl)piperazin-1-yl]propyl]phenothiazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4S2/c1-5-15-31-27(11-1)37(28-12-2-6-16-32(28)39-31)21-9-19-35-23-25-36(26-24-35)20-10-22-38-29-13-3-7-17-33(29)40-34-18-8-4-14-30(34)38/h1-8,11-18H,9-10,19-26H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTVUUYETVQZDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2C3=CC=CC=C3SC4=CC=CC=C42)CCCN5C6=CC=CC=C6SC7=CC=CC=C75 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858297 | |

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103331-66-4 | |

| Record name | 10,10'-[Piperazine-1,4-diyldi(propane-3,1-diyl)]di(10H-phenothiazine) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications

Established Synthetic Routes to Perazine (B1214570) and its Analogues

The traditional synthesis of perazine and related compounds relies on well-established chemical reactions that have been refined over decades. These methods are characterized by their reliability and scalability, forming the foundation of phenothiazine (B1677639) chemistry.

Classical Phenothiazine Synthesis Approaches

The foundational step in the synthesis of perazine is the construction of the tricyclic phenothiazine nucleus. Historically, one of the earliest methods for synthesizing phenothiazines is the Bernthsen synthesis, which involves the reaction of diphenylamine (B1679370) with sulfur in the presence of a catalyst like iodine. jmedchem.comslideshare.net This approach, while historically significant, often requires high temperatures and can lead to a mixture of products.

A more controlled and widely used classical approach is the cyclization of 2-substituted diphenyl sulfides. wikipedia.org This method generally involves the reaction of a diphenylamine derivative with elemental sulfur. jmedchem.com For instance, the fusion of diphenylamine with sulfur, often catalyzed by iodine, results in the formation of the phenothiazine ring through the evolution of hydrogen sulfide (B99878). slideshare.netcutm.ac.in

| Classical Synthesis Approach | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

| Bernthsen Synthesis | Diphenylamine | Sulfur, Iodine (catalyst), High temperature | Simplicity, Historical significance jmedchem.com | Harsh reaction conditions, Potential for side products |

| Diphenyl Sulfide Cyclization | 2-substituted diphenyl sulfides | - | More controlled than Bernthsen synthesis wikipedia.org | - |

| Fusion Method | Diphenylamine, Sulfur | Iodine or anhydrous calcium chloride, Heat (140-160 °C) cutm.ac.in | Good yield (up to 93%) cutm.ac.in | Evolution of toxic hydrogen sulfide gas cutm.ac.in |

This table provides a summary of classical methods for synthesizing the phenothiazine core.

Specific Strategies for Incorporating the Piperazine (B1678402) Side Chain

Once the phenothiazine core is synthesized, the next critical step is the introduction of the piperazine side chain at the N-10 position of the ring. The most common strategy for this is N-alkylation. This involves the reaction of the phenothiazine nitrogen with a suitable alkylating agent containing a piperazine moiety.

For example, phenothiazine can be reacted with 1-(2-chloroethyl)piperazine (B3192190) or a similar haloalkylpiperazine derivative in the presence of a base. The base deprotonates the nitrogen of the phenothiazine, making it nucleophilic enough to displace the halide on the alkyl chain, thus forming the desired carbon-nitrogen bond. The choice of the base and solvent is crucial for optimizing the yield and minimizing side reactions.

Another established method involves the reaction of phenothiazine with an N-protected piperazine derivative containing a leaving group on the side chain. Subsequent deprotection yields the final phenothiazinyl piperazine compound. This multi-step approach allows for the synthesis of more complex derivatives. The structure of the side chain can significantly influence the pharmacological properties of the final molecule. nih.gov For instance, phenothiazines with a piperazine side chain are known to promote hydroxylation. nih.gov

Novel Synthetic Approaches for Phenothiazinyl Piperazine Derivatives

In recent years, the demand for more efficient, selective, and environmentally friendly synthetic methods has driven the development of novel approaches for the synthesis of phenothiazinyl piperazine derivatives. These modern techniques offer significant advantages over classical methods.

Asymmetric Synthesis Techniques for Chiral Piperazines

With the increasing recognition of the importance of stereochemistry in drug action, the development of asymmetric syntheses for chiral piperazines has become a key area of research. rsc.org Chiral piperazine derivatives can lead to compounds with improved therapeutic indices and reduced side effects. mdpi.com

Several strategies have been developed for the asymmetric synthesis of carbon-substituted piperazines. nih.gov One approach involves the use of chiral auxiliaries, where a chiral molecule is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a key reaction, and is later removed. For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(–)-phenylglycinol as a chiral auxiliary. nih.gov Another powerful technique is the use of chiral catalysts, such as in the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols to produce chiral piperazin-2-ones, which can then be converted to chiral piperazines. rsc.org These chiral piperazine building blocks can then be incorporated into the phenothiazine structure using the alkylation strategies described previously.

| Asymmetric Synthesis Technique | Description | Key Features |

| Chiral Auxiliary-Based Synthesis | A chiral auxiliary is temporarily attached to the substrate to control the stereochemistry of subsequent reactions. nih.gov | Effective for specific targets, but requires additional steps for auxiliary attachment and removal. |

| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst is used to hydrogenate a prochiral precursor, creating a stereocenter with high enantioselectivity. rsc.org | Highly efficient, atom-economical, and capable of producing high enantiomeric excesses. |

| Catalytic Enantioselective Synthesis | Employs chiral catalysts to create stereogenic centers, such as the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones. nih.gov | Allows for the creation of complex chiral structures. |

This table summarizes modern asymmetric techniques for synthesizing chiral piperazine precursors.

Transition-Metal-Catalyzed Cyclization Methods

Transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including phenothiazines. core.ac.uk These methods often proceed under milder conditions and with greater functional group tolerance compared to classical approaches.

Copper- and palladium-catalyzed reactions have been particularly successful in the synthesis of the phenothiazine ring system. dntb.gov.uaresearchgate.net For instance, a copper(I)-catalyzed cascade C-S and C-N bond formation reaction between 2-iodoanilines and 2-bromobenzenethiols has been developed for the synthesis of functionalized phenothiazines. dntb.gov.ua Similarly, palladium-catalyzed three-component coupling reactions have been employed to construct N-substituted phenothiazines in a one-pot fashion. researchgate.netresearchgate.net More recently, iron-catalyzed domino C-S/C-N cross-coupling reactions have emerged as an environmentally benign and efficient alternative, addressing issues such as poor substrate scope and long reaction times associated with some palladium and copper catalysts. acs.org

Microwave-Assisted Synthesis Procedures

Microwave-assisted organic synthesis (MAOS) has gained prominence as a green chemistry technique that can dramatically reduce reaction times, often leading to improved yields and purities. orientjchem.org The application of microwave irradiation to the synthesis of phenothiazine derivatives has been shown to be highly effective. mdpi.comresearchgate.net

For example, the cyclization of diphenylamines to form the phenothiazine ring, which can be sluggish under conventional heating, can be significantly accelerated using microwave irradiation. mdpi.com Similarly, the thionation of biphenyl (B1667301) amines to produce phenothiazines can be achieved in minutes under microwave conditions, compared to hours with traditional methods. orientjchem.org Microwave-assisted procedures have also been successfully applied to the synthesis of phenothiazine-based imidazole (B134444) derivatives, demonstrating the versatility of this technology. researchgate.net

| Synthetic Step | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement |

| Phenothiazine Ring Formation | Several hours | 8-10 minutes orientjchem.org | Often improved mdpi.com |

| Synthesis of Imidazole Derivatives | 370-390 minutes | 10-12 minutes researchgate.net | Significant increase (e.g., 70% to 84%) researchgate.net |

This table compares conventional and microwave-assisted synthesis times and yields for phenothiazine derivatives.

Derivatization Strategies for Structure-Activity Probing

The therapeutic potential and pharmacological profile of phenothiazinyl perazine and its analogs are intricately linked to their chemical structure. Strategic derivatization of this scaffold has been a cornerstone of medicinal chemistry efforts to elucidate structure-activity relationships (SAR) and to develop new agents with enhanced potency and selectivity. These efforts primarily focus on three key areas: modification of the tricyclic phenothiazine core, substitution on the distal piperazine ring, and the creation of novel hybrid molecules.

Modification of the Phenothiazine Ring System

The phenothiazine nucleus offers several positions for substitution, but modifications at the C-2 position have been identified as the most critical for modulating pharmacological activity. pharmacy180.comslideshare.net The potency of phenothiazine derivatives is significantly influenced by the electronic properties of the substituent at this position.

Key findings from SAR studies include:

Position of Substitution : The optimal position for substitution on the phenothiazine ring to enhance neuroleptic activity is C-2. The general order of potency based on substitution position is 1 < 4 < 3 < 2. pharmacy180.comcutm.ac.in Substitutions at positions 1 and 4 tend to reduce activity. youtube.com

Nature of the Substituent : Electron-withdrawing groups at the C-2 position markedly increase antipsychotic activity. youtube.comegpat.com The potency correlates with the electronegativity of the substituent; for instance, a trifluoromethyl (-CF3) group at C-2 confers greater potency than a chloro (-Cl) group. pharmacy180.comegpat.com This is because the electron-withdrawing substituent can engage in favorable Van der Waals interactions with the side chain, promoting a conformation that mimics the neurotransmitter dopamine (B1211576). nih.gov

Halogenation : The introduction of halogen atoms at specific positions on the aromatic rings is a common and effective strategy to enhance pharmacological activity by influencing receptor interactions. jmedchem.com Chlorpromazine (B137089), a foundational phenothiazine drug, features a chlorine atom at the 2-position, which is crucial for its dopamine receptor antagonism. jmedchem.com

Sulfur Oxidation : Oxidation of the sulfur atom at the 5-position of the phenothiazine ring generally leads to a decrease in activity. pharmacy180.comcutm.ac.in

| Substituent (X) at C-2 | Electronic Effect | Impact on Antipsychotic Potency | Example Compound |

|---|---|---|---|

| -H | Neutral | Baseline Activity | Promazine |

| -Cl | Electron-withdrawing | Increased Potency | Chlorpromazine, Perchlorperazine |

| -CF3 | Strongly Electron-withdrawing | Significantly Increased Potency (> -Cl) | Trifluoperazine (B1681574), Fluphenazine |

| -COCH3 | Electron-withdrawing | Increased Potency | Acetophenazine |

Substituent Effects on the Piperazine Ring

The side chain at the N-10 position of the phenothiazine ring is essential for activity, with a three-carbon propyl linker between the ring nitrogen and the side-chain amine being optimal for neuroleptic properties. youtube.comegpat.comif-pan.krakow.pl Among the various amine moieties used, the piperazine ring confers the highest potency and pharmacological selectivity compared to aliphatic or piperidine (B6355638) side chains. slideshare.netyoutube.com Further modifications to this piperazine ring can fine-tune the compound's activity.

Key derivatization strategies for the piperazine ring include:

N-4 Substitution : Introducing small, polar groups at the C-4 position of the piperazine ring can enhance activity. For example, the addition of a hydroxyethyl (B10761427) group (-CH2CH2OH) to the N-4 nitrogen substantially increases potency. pharmacy180.comcutm.ac.innih.gov Fluphenazine, which contains a hydroxyethylpiperazine side chain, is one of the most potent agents in its class. nih.gov

Esterification : The terminal hydroxyl group of N-4 substituted piperazines (e.g., the hydroxyethyl group in Fluphenazine) can be esterified with long-chain fatty acids. This modification produces highly lipophilic, long-acting prodrugs that are slowly released from oily injections, thereby prolonging the duration of action. pharmacy180.com

Bulky Substituents : While small polar groups are beneficial, larger substituents on the terminal nitrogen can have varied effects. N-4 piperazine substituents as large as phenylethyl can still result in active compounds. pharmacy180.com

| Side Chain Type at N-10 | N-4 Piperazine Substituent (R) | Relative Potency | Example Compound |

|---|---|---|---|

| Aliphatic (Dimethylaminopropyl) | N/A | Low | Chlorpromazine |

| Piperazine | -CH3 | High | Prochlorperazine (B1679090) |

| Piperazine | -(CH2)2OH | Very High | Perphenazine (B1679617), Fluphenazine |

| Piperidine | Various | Intermediate | Thioridazine |

Hybrid Molecule Design Incorporating this compound Scaffolds

Molecular hybridization is a modern drug design strategy that involves combining two or more distinct pharmacophores into a single molecule. researchgate.netnih.gov This approach aims to create novel compounds with improved efficacy, a broader spectrum of activity, or the ability to interact with multiple biological targets, which can be particularly useful in treating complex diseases. researchgate.netnih.gov The phenothiazine scaffold is an excellent candidate for this strategy due to its inherent and diverse biological activities. nih.gov

Examples of hybrid molecule design include:

Phenothiazine-Donepezil Hybrids : Researchers have designed and synthesized hybrid molecules by linking the phenothiazine moiety with N-benzylpiperazine, a core substructure of the Alzheimer's disease drug Donepezil. mdpi.com These hybrids have shown multi-target activity, including antioxidant properties and inhibition of cholinesterases. mdpi.com

Azaphenothiazines : A significant modification of the core scaffold involves replacing one of the benzene (B151609) rings with a nitrogen-containing heterocyclic ring, such as pyridine, to form azaphenothiazines. mdpi.com These structurally modified analogs, like pyridobenzothiazines, have been investigated for a range of biological activities, including anticancer properties. mdpi.comnih.gov The nature of the tricyclic ring scaffold and the substituents at the thiazine (B8601807) nitrogen both play a crucial role in determining the strength of the biological action. mdpi.com

Phenothiazine-Dithiocarbamate Hybrids : In the search for new anticancer agents, phenothiazine has been hybridized with dithiocarbamate (B8719985) scaffolds. Studies found that while the parent hybrids showed weak activity, N-alkylation of the piperazine moiety played a critical role in enhancing the antiproliferative effects against cancer cell lines. nih.gov

This strategy of creating hybrid molecules opens up new avenues for drug development, leveraging the established pharmacology of the this compound scaffold to create multifunctional ligands with novel therapeutic applications. researchgate.netsemanticscholar.org

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule.

Proton NMR (¹H NMR) Applications

Proton NMR (¹H NMR) is instrumental in identifying the types and number of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in the aromatic phenothiazine (B1677639) system, the aliphatic propyl linker, and the piperazine (B1678402) ring.

In the case of Phenothiazinyl Perazine (B1214570), the ¹H NMR spectrum exhibits characteristic signals corresponding to its distinct structural motifs. The protons on the phenothiazine ring typically appear in the aromatic region (approximately 6.8-7.5 ppm), with their specific shifts and splitting patterns dictated by their position on the two benzene (B151609) rings and the folding of the tricyclic system. The aliphatic protons of the propyl chain and the piperazine ring resonate further upfield. The N-methyl group on the piperazine ring gives rise to a characteristic singlet. Temperature-dependent ¹H NMR studies on related N-acylated piperazines have shown that conformational changes, such as piperazine ring inversion and restricted rotation around amide bonds, can lead to the appearance of multiple distinct signals at lower temperatures. nih.gov

Interactive Table 1: Representative ¹H NMR Chemical Shifts for Phenothiazinyl Perazine. This table provides predicted chemical shifts based on the analysis of phenothiazine and substituted piperazine derivatives. lew.rorsc.orgmdpi.com Actual values may vary depending on the solvent and experimental conditions.

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Phenothiazine Aromatic Protons | 6.8 - 7.5 | Multiplet (m) |

| Propyl Chain (-N-CH₂-) | ~3.9 | Triplet (t) |

| Propyl Chain (-CH₂-CH₂-CH₂-) | ~2.0 | Multiplet (m) |

| Propyl Chain (-CH₂-N<) | ~2.5 | Triplet (t) |

| Piperazine Ring Protons | 2.4 - 2.7 | Broad Multiplet (br m) |

| Piperazine N-Methyl Protons (-N-CH₃) | ~2.3 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) Applications

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, making it a powerful tool for confirming the number and type of carbon environments.

For this compound, the ¹³C NMR spectrum would display a series of signals corresponding to the aromatic carbons of the phenothiazine core, the aliphatic carbons of the propyl chain, the piperazine ring carbons, and the N-methyl carbon. The aromatic carbons resonate in the downfield region (typically 115-150 ppm). The carbons of the propyl chain and piperazine ring appear in the upfield aliphatic region. Studies on various piperazine derivatives have established the chemical shift ranges for these ring carbons. nih.govlew.rorsc.org

Interactive Table 2: Representative ¹³C NMR Chemical Shifts for this compound. This table outlines predicted chemical shifts based on data from analogous molecular structures.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Phenothiazine Aromatic Quaternary Carbons | 140 - 146 |

| Phenothiazine Aromatic CH Carbons | 115 - 130 |

| Propyl Chain (-N-CH₂-) | ~65 |

| Propyl Chain (-CH₂-CH₂-CH₂-) | ~25 |

| Propyl Chain (-CH₂-N<) | ~55 |

| Piperazine Ring Carbons | 50 - 56 |

| Piperazine N-Methyl Carbon (-N-CH₃) | ~46 |

Online NMR for Species Distribution Analysis in Research Systems

Online NMR, often referred to as flow NMR, is a powerful Process Analytical Technology (PAT) tool used for the real-time monitoring of chemical reactions. pharmtech.comnanalysis.com This technique involves continuously circulating a reaction mixture from a reactor to the NMR spectrometer, allowing for the acquisition of spectra at regular intervals without disturbing the reaction. rsc.org This provides invaluable kinetic and mechanistic data, tracking the consumption of reactants and the formation of products and intermediates over time. nih.govbeilstein-journals.orgnih.gov

In a research setting involving this compound, online NMR could be employed to monitor its synthesis. For example, during the alkylation of the phenothiazine nitrogen with the piperazine-containing side chain, flow NMR could track the disappearance of the starting materials and the appearance of the final product. youtube.com This allows for precise determination of reaction endpoints, optimization of reaction conditions (like temperature or catalyst loading), and identification of any transient intermediates or byproducts. rsc.org The quantitative nature of NMR means that no calibration is required for each species, a significant advantage over other spectroscopic PAT methods. nanalysis.comnih.gov Benchtop NMR systems are making this technology more accessible for direct use in chemical fume hoods, adjacent to the synthesis setup. nih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformation

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. bruker.com These techniques provide a unique "molecular fingerprint" that is highly specific to the compound's structure, bonding, and conformation.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (e.g., stretching, bending, and rocking). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹). It is particularly sensitive to polar functional groups.

The FTIR spectrum of this compound would show a combination of bands characteristic of the phenothiazine nucleus and the N-substituted piperazine side chain. Key features include C-H stretching vibrations from both the aromatic rings and the aliphatic chains, C-C stretching within the aromatic rings, and C-N stretching vibrations from the phenothiazine nitrogen and the piperazine ring.

Interactive Table 3: Representative FTIR Vibrational Bands for this compound. Frequencies are based on data for phenothiazine and piperazine-containing structures.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (CH₂, CH₃) | 2800 - 3000 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Aliphatic CH₂ Bending | ~1465 | Medium |

| C-N Stretch (Aromatic and Aliphatic) | 1100 - 1350 | Medium-Strong |

| Aromatic C-H Out-of-Plane Bending | 750 - 900 | Strong |

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser). While FTIR is based on absorption, Raman scattering depends on changes in the polarizability of a molecule's electron cloud during a vibration. This often makes it more sensitive to non-polar bonds and symmetric vibrations, such as the C-C and C-S bonds within the core structure.

A Raman spectrum of this compound would provide additional structural information. The aromatic ring stretching modes of the phenothiazine core are typically strong in the Raman spectrum. Vibrations involving the sulfur atom of the phenothiazine ring would also be observable. The combination of FTIR and Raman spectroscopy provides a more complete vibrational analysis of the molecule. Raman spectroscopy has been effectively used to distinguish between various piperazine analogues and isomers.

Interactive Table 4: Representative Raman Shifts for this compound. Frequencies are based on data for phenothiazine and piperazine-containing structures.

| Vibrational Mode | Typical Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2800 - 3000 | Strong |

| Aromatic Ring Breathing/Stretching | 1550 - 1610 | Strong |

| CH₂ Twisting/Wagging | 1200 - 1400 | Medium |

| C-N Stretch | 1100 - 1300 | Medium |

| C-S Stretch | 600 - 750 | Medium |

Mass Spectrometry in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. For this compound, which has a molecular formula of C₃₄H₃₆N₄S₂, the exact mass provides a primary confirmation of its identity.

In research settings, techniques such as chemical ionization are employed, which tend to produce relatively stable molecular ions, allowing for clear determination of the molecular weight. nih.gov The fragmentation of phenothiazine derivatives typically occurs through the cleavage of the side chains attached to the nitrogen atom of the central ring system. nih.gov Given the structure of this compound, which features two phenothiazine units linked by a piperazinediylbis(trimethylene) chain, the fragmentation pattern is expected to be characterized by several key bond cleavages.

Common fragmentation pathways for such molecules include:

Cleavage of the propyl side chain: Fission of the C-C bonds within the trimethylene linker is a common fragmentation route.

Fragmentation of the piperazine ring: The piperazine ring can undergo ring-opening or cleave to produce characteristic fragment ions.

Fission at the nitrogen-propyl bond: The bond connecting the phenothiazine nitrogen to the propyl chain can break, leading to the formation of a phenothiazine radical cation or a corresponding fragment ion.

The analysis of these fragments allows researchers to piece together the molecule's structure and confirm the connectivity of the phenothiazine, propyl, and piperazine moieties. High-resolution mass spectrometry can further provide the elemental composition of the parent molecule and its fragments, offering a high degree of confidence in its identification and helping to assess its purity by detecting any potential impurities or degradation products. nih.gov

Table 1: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| Molecular Formula | C₃₄H₃₆N₄S₂ | Defines the elemental composition. scbt.com |

| Molecular Weight | 564.81 g/mol | Confirms the mass of the intact molecule. scbt.com |

| Key Fragmentation Sites | Propyl chains, Piperazine ring | Provides structural information based on fragment masses. |

| Common Fragment Type | Phenothiazine nucleus | Indicates the presence of the core ring structure. |

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not widely published, the structural characteristics can be inferred from studies on the parent phenothiazine molecule. nanomegas.com The phenothiazine ring system is not planar; instead, it adopts a folded conformation along the axis connecting the sulfur and nitrogen atoms, often described as a "butterfly" shape. wikipedia.org This non-planarity is a defining structural feature of this class of compounds.

For this compound, an X-ray crystal structure would reveal:

The precise folding angle of the two phenothiazine rings.

The conformation of the flexible piperazinediylbis(trimethylene) linker that connects the two phenothiazine units.

The intermolecular packing forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern the crystal lattice structure.

Electron diffraction tomography, a related technique, has been used to determine the unit cell parameters for phenothiazine from nanocrystals, demonstrating the feasibility of obtaining structural data even from very small samples. nanomegas.com Such analyses are crucial for understanding the molecule's solid-state properties and for computational modeling studies.

Table 2: Representative Crystal Data for the Core Phenothiazine Structure

| Parameter | Value | Reference |

|---|---|---|

| Unit Cell Dimension (a) | 12.04 Å | nanomegas.com |

| Unit Cell Dimension (b) | 9.03 Å | nanomegas.com |

| Unit Cell Dimension (c) | 9.01 Å | nanomegas.com |

| Unit Cell Angle (β) | 94.21º | nanomegas.com |

| Potential Space Group | P2₁ or P2₁/c | nanomegas.com |

UV-Visible Spectroscopy in Electronic Structure Studies

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The phenothiazine nucleus is a chromophore that exhibits characteristic absorption bands. researchgate.net

Studies on phenothiazine and its derivatives consistently show two primary absorption regions in the UV spectrum. researchgate.net

A high-energy band typically observed in the shorter wavelength UV region (around 220–280 nm). This absorption is attributed to a π→π* electronic transition within the aromatic system of the phenothiazine rings. researchgate.net

A lower-energy band at longer wavelengths (generally above 280 nm), which is primarily due to an n→π* transition involving the non-bonding lone pair electrons on the sulfur and nitrogen atoms. researchgate.net

For this compound, which contains two phenothiazine chromophores, the UV-Visible spectrum is expected to display these characteristic absorption bands. The exact position (λₘₐₓ) and intensity (molar absorptivity) of these bands may be influenced by the substitution at the nitrogen atom and the potential for electronic interaction between the two phenothiazine units through the linker chain. The spectrum serves as a useful tool for confirming the presence of the phenothiazine electronic system and for quantitative analysis in solution. nih.gov

Table 3: Typical UV-Visible Absorption Bands for the Phenothiazine Chromophore

| Transition Type | Typical Wavelength Range | Description |

|---|---|---|

| π→π * | 220 - 280 nm | High-energy transition within the aromatic rings. researchgate.net |

| n→π * | > 280 nm | Lower-energy transition involving heteroatom lone pairs. researchgate.net |

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of phenothiazinyl perazine (B1214570), offering predictions of its behavior and reactivity.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic structure and geometry of molecules. Studies on phenothiazine (B1677639) derivatives, often employing the B3LYP functional with basis sets like 6-311++G(d,p), reveal crucial details about their conformational behavior. samipubco.comresearchgate.netmdpi.com

The core phenothiazine structure is not planar but exists in a folded conformation along the axis connecting the sulfur and nitrogen atoms, often described as a "butterfly" structure. mdpi.com DFT calculations can precisely determine this dihedral angle. The substituent on the nitrogen atom significantly influences the degree of this folding. For phenothiazinyl perazine, the piperazine (B1678402) ring attached via an alkyl chain introduces additional degrees of conformational freedom.

Optimized geometry calculations using DFT find the lowest energy conformation of the molecule. The global minimum energy for related phenothiazine derivatives has been calculated to be in the range of -1146 to -4058 Hartrees, indicating stable molecular structures. samipubco.com The steric hindrance inherent in phenothiazines is a primary reason for the bent structure, rather than crystal lattice packing effects. mdpi.com The piperazine ring typically adopts a stable chair conformation. The orientation of the entire perazine side-chain relative to the phenothiazine nucleus is a key aspect of its conformational analysis.

Table 1: Representative Calculated Geometric Parameters for Phenothiazine Derivatives Note: Data is representative of phenothiazine derivatives and may vary for this compound.

| Parameter | Typical Calculated Value | Reference |

| Bending Angle (ΘS) | 98.30° | mdpi.com |

| Bending Angle (ΘN) | 117.13° | mdpi.com |

| Global Minimum Energy | -1146.47 Hartrees | samipubco.com |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.comedu.krd The energy difference between the HOMO and LUMO is known as the energy gap (ΔE), which is a critical parameter for determining molecular stability and reactivity. edu.krdnih.gov

For phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly on the sulfur and nitrogen atoms, reflecting its electron-donating character. The LUMO is generally distributed over the aromatic rings.

A small HOMO-LUMO gap signifies that a molecule requires less energy to be excited, suggesting higher chemical reactivity and lower kinetic stability. edu.krd DFT calculations for various phenothiazine derivatives have reported energy gaps ranging from approximately 3.07 eV to 4.43 eV. samipubco.com This value explains the potential for charge transfer within the molecule and is a key factor in its electronic applications. samipubco.comresearchgate.net A lower energy gap is associated with easier electron transfer from the HOMO to the LUMO. edu.krd

Table 2: Frontier Orbital Energies and Related Parameters for Phenothiazine Derivatives Note: Values are illustrative based on DFT/B3LYP/6-311++G(d,p) calculations for similar compounds.

| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| PP | -5.33 | -0.92 | 4.41 | samipubco.com |

| PPC | -5.11 | -1.45 | 3.66 | samipubco.com |

| BPPC | -5.12 | -1.44 | 3.68 | samipubco.com |

| BPPCA | -4.89 | -1.82 | 3.07 | samipubco.com |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of varying electron density, typically color-coded: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netresearchgate.net Green and yellow represent areas of intermediate potential. researchgate.net

In this compound, the MEP map would be expected to show the most negative regions localized around the nitrogen atoms of the piperazine ring and the sulfur atom of the phenothiazine core, due to the presence of lone pairs of electrons. researchgate.net These sites are the most probable centers for electrophilic interactions. Conversely, positive potential regions are generally found around the hydrogen atoms attached to the aromatic rings. nih.gov This detailed charge distribution analysis is essential for understanding intermolecular interactions, including hydrogen bonding and molecular recognition processes. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a detailed picture of their conformational flexibility and intermolecular interactions. nih.govgrafiati.com

While quantum chemical calculations identify stable energy minima, MD simulations explore the conformational space available to a molecule at a given temperature. nih.gov For a molecule like this compound, which possesses a flexible side chain, MD simulations are particularly useful for understanding its dynamic nature. wustl.edu

Simulations can reveal the range of motion of the perazine side chain relative to the phenothiazine nucleus. This includes rotations around single bonds and potential puckering or conformational changes of the piperazine ring (e.g., chair-to-boat interconversions). By running simulations over nanoseconds, researchers can identify the most populated conformational states and the energy barriers for transitioning between them. nih.gov This information is critical for understanding how the molecule might adapt its shape to interact with other molecules, such as biological receptors. nih.gov

The piperazine moiety in this compound is known for its ability to interact with carbon dioxide (CO2). MD simulations can be used to model the process of CO2 absorption. Aqueous solutions of piperazine are effective solvents for CO2 capture, a technology aimed at mitigating greenhouse gas emissions. rsc.org

The mechanism involves the nucleophilic attack of the secondary amine in the piperazine ring on the electrophilic carbon atom of CO2, leading to the formation of a carbamate. nih.govresearchgate.net MD simulations can elucidate the specific intermolecular interactions that facilitate this reaction, including the role of water molecules in stabilizing intermediates and the orientation required for the reaction to occur. Rate-based models developed from these simulations help in designing and optimizing CO2 capture processes. rsc.org The activation energy for the reaction of CO2 with related piperazine derivatives has been found to be around 42.42 kJ/mol. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. derpharmachemica.comresearchgate.net These models are instrumental in predicting the activity of new chemical entities and guiding the design of more potent molecules. derpharmachemica.comptfarm.pl For phenothiazine derivatives, QSAR models have been developed to predict various activities, including anticancer and multidrug resistance (MDR) reversing effects. derpharmachemica.comnih.gov These analyses typically involve calculating molecular descriptors that encode physicochemical properties and using statistical methods like multiple linear regression (MLR) to build a predictive model. derpharmachemica.comresearchgate.net

QSAR models have been successfully applied to predict the biological activities of phenothiazine derivatives. One study focused on the anticancer activity of 18 phenothiazine compounds, including Perazine, against P388 sensitive cell lines. derpharmachemica.com This research utilized methods such as multiple linear regression (MLR), multiple non-linear regression (MNLR), and artificial neural networks (ANN) to build predictive models. derpharmachemica.com The goal was to create a quantitative relationship between physicochemical descriptors and the cytotoxic effects (expressed as ED50) of these compounds. derpharmachemica.com The resulting models demonstrated good predictive power, with the ANN model being particularly effective. derpharmachemica.com

Another QSAR study investigated a series of 25 phenothiazines and related compounds for their ability to reverse multidrug resistance (MDR) in murine leukemia cells. nih.gov Using 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers developed models that could predict the MDR-reversing activity based on the compounds' steric, hydrophobic, and hydrogen bond acceptor fields. nih.gov Such models are crucial for designing new phenothiazine derivatives with enhanced efficacy as MDR modulators. nih.gov

The robustness of these predictive models is often evaluated through cross-validation techniques, such as the leave-one-out (LOO) method, which ensures the model's stability and predictive capacity. derpharmachemica.comresearchgate.net High correlation coefficients between the experimental and predicted activities validate the quality and reliability of the developed QSAR models. researchgate.net

Table 1: Predictive QSAR Models for Phenothiazine Derivatives

| Model Type | Activity Studied | Statistical Method(s) | Key Findings |

|---|---|---|---|

| 2D-QSAR | Anticancer (Cytotoxicity) | MLR, MNLR, ANN | Developed a quantitative model correlating physicochemical parameters with anticancer activity. The ANN model showed superior predictive effectiveness. derpharmachemica.com |

| 3D-QSAR | Multidrug Resistance (MDR) Reversal | CoMFA, CoMSIA | Derived predictive models based on hydrophobic, steric, and hydrogen bond acceptor fields, identifying key structural features for activity. nih.gov |

Descriptor analysis is a critical component of QSAR, as it identifies the specific molecular properties that influence biological activity. derpharmachemica.com By understanding which descriptors are most significant, chemists can strategically modify a compound's structure to enhance its desired effects. ptfarm.pl In studies of phenothiazine derivatives, a variety of descriptors are calculated, including electronic (e.g., HOMO and LUMO energies), lipophilic (e.g., LogP), and steric or topological (e.g., molar refractivity, molecular volume). derpharmachemica.comresearchgate.net

For instance, in a QSAR study on the anti-MDR activity of phenothiazines, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), LogP (lipophilicity), molar refractivity (MR), molecular volume (MV), and molecular weight (MW) were found to be significant. researchgate.net The analysis revealed that hydrophobicity plays a crucial role in anti-MDR activity. researchgate.net Similarly, 3D-QSAR studies highlighted the dominant role of hydrophobic and hydrogen bond acceptor fields in determining the MDR reversing activity of these compounds. nih.gov

The analysis of these descriptors provides a roadmap for rational drug design. For example, the finding that hydrophobic and hydrogen bond acceptor properties are key for MDR reversal suggests that modifications to the phenothiazine structure that enhance these characteristics could lead to more potent compounds. nih.gov This information allows for the in silico screening and prioritization of new analogues before undertaking their chemical synthesis. mdpi.com

Table 2: Key Molecular Descriptors in Phenothiazine QSAR Studies

| Descriptor Type | Specific Descriptor(s) | Biological Activity Influenced | Implication for Compound Design |

|---|---|---|---|

| Electronic | ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Anti-MDR Activity researchgate.net | Modifying electron-withdrawing/donating groups can tune electronic properties for better activity. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Anti-MDR Activity researchgate.net | Increasing lipophilicity can enhance activity, suggesting a role for hydrophobic interactions with the target. researchgate.net |

| Steric/Topological | Molar Refractivity (MR), Molecular Volume (MV) | Anti-MDR Activity researchgate.net | The size and shape of the molecule are important for fitting into the biological target. |

| 3D Field-Based | Hydrophobic Fields, Hydrogen Bond Acceptor Fields | MDR Reversal nih.gov | Emphasizes the importance of specific 3D spatial arrangements of hydrophobic and H-bonding features for potent activity. nih.gov |

Molecular Docking and Receptor Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as Perazine) when bound to a second molecule (a receptor or protein) to form a stable complex. srce.hrresearchgate.net This modeling approach provides insights into the binding mode, affinity, and specific interactions at the atomic level, which is invaluable for understanding structure-activity relationships. nih.gov

Molecular docking simulations have been employed to investigate the interaction between Perazine and proteins. In one study, the binding of Perazine dimaleate (PDM) to bovine serum albumin (BSA) was explored. srce.hr The results indicated that there is one independent class of binding sites for PDM on the BSA molecule. srce.hr The docking study aimed to determine the preferred binding site and mode of interaction, revealing that the formation of a PDM-BSA complex was a spontaneous reaction, as indicated by the negative free energy change. srce.hr

For the broader class of phenothiazines, docking studies have predicted binding to various biological targets. For example, certain phenothiazine derivatives have been shown to bind to the colchicine (B1669291) binding site of tubulin, and others have been docked into the active site of proteins like the antiapoptotic BCL-2. mdpi.comfrontiersin.org These simulations help to rationalize the observed biological effects, such as antiproliferative activity, by providing a plausible molecular mechanism. mdpi.com The reliability of docking protocols is often validated by "redocking," where a known co-crystallized ligand is removed and then docked back into the protein's binding site to ensure the simulation can accurately reproduce the experimental binding mode. frontiersin.org

Computational modeling helps to identify the specific amino acid residues and types of intermolecular forces that are crucial for the binding of this compound to its targets. Experimental studies on the binding of [3H]perazine to alpha 1-acid glycoprotein (B1211001) (α1-AGP) suggest the involvement of both hydrophobic and ionic interactions. nih.govoup.com It was proposed that glutamic acid residues (177 and 178) on the protein could be involved in ionic interactions with the side chain of phenothiazine derivatives like Perazine. nih.govoup.com Furthermore, a specific fragment of the protein's amino acid sequence (residues 21-31) was suggested as a candidate for hydrophobic interactions. nih.gov

Molecular docking studies on related phenothiazines binding to other targets have provided more detailed insights into these interactions. For instance, the tricyclic phenothiazine ring system often associates with hydrophobic pockets in proteins. researchgate.net The side chain, which in Perazine contains a piperazine group, is critical for activity. nih.govslideshare.net Favorable van der Waals interactions between the side chain and substituents on the phenothiazine ring can promote a specific conformation that is optimal for receptor binding. nih.gov The tertiary amine in the side chain is typically protonated at physiological pH, allowing it to form hydrogen bonds or ionic interactions with acidic residues like aspartate or glutamate (B1630785) in the binding site. nih.govslideshare.net These combined hydrophobic, ionic, and hydrogen bonding interactions anchor the ligand within the receptor, dictating its biological effect.

Molecular and Cellular Mechanism of Action Studies Non Clinical Focus

Receptor Binding and Modulation in In Vitro/Non-Human Systems

Perazine's pharmacological profile is defined by its binding affinity for a range of G-protein coupled receptors. As a member of the phenothiazine (B1677639) class, it demonstrates a multi-receptor antagonist action, with notable activity at dopaminergic, serotonergic, histaminergic, and cholinergic receptors. patsnap.com This broad receptor interaction profile is characteristic of many first-generation antipsychotics.

Dopamine (B1211576) Receptor Binding (D1, D2, D3) Profiles

The primary mechanism of action for the antipsychotic effects of perazine (B1214570) is attributed to its antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. patsnap.com In vitro studies confirm that perazine acts as a dopamine antagonist. wikipedia.org While specific binding affinity (Ki) values for perazine at dopamine receptor subtypes are not consistently reported in publicly available literature, data for the structurally similar and potent phenothiazine, perphenazine (B1679617), provide an illustrative profile. Perphenazine demonstrates high affinity for the D2 receptor, which is a hallmark of typical antipsychotics.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

|---|---|---|

| Dopamine D2 | 0.16 | ncats.io |

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

|---|---|---|

| 5-HT2A | Data not available in cited sources | |

| 5-HT1A | Data not available in cited sources | |

| 5-HT2B | Data not available in cited sources | |

| 5-HT2C | Data not available in cited sources | |

| 5-HT7 | Data not available in cited sources |

Histamine (B1213489) Receptor Binding (H1)

Perazine is known to be a potent antagonist of the histamine H1 receptor. patsnap.compatsnap.com This action does not contribute to its antipsychotic efficacy but is responsible for the sedative effects commonly associated with the medication. The illustrative data from the related compound perphenazine shows a high affinity for the H1 receptor, consistent with this clinical effect.

| Receptor Subtype | Binding Affinity (Kd) [nM] | Reference |

|---|---|---|

| Histamine H1 | 8.0 | ncats.io |

Cholinergic Receptor Binding

Antagonism at muscarinic cholinergic receptors is another feature of perazine's pharmacological profile. patsnap.com This anticholinergic activity is linked to certain side effects. The affinity for muscarinic receptors can vary among phenothiazines. For instance, the related compound perphenazine shows a notably lower affinity for the M1 muscarinic receptor compared to its affinity for dopamine or histamine receptors.

| Receptor Subtype | Binding Affinity (Kd) [µM] | Reference |

|---|---|---|

| Muscarinic M1 | 1.5 | ncats.io |

Enzyme and Protein Interaction Studies

The metabolism of perazine is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have been crucial in identifying the specific isoforms involved in its biotransformation and its potential to inhibit these enzymes.

Cytochrome P450 (CYP) Enzyme Inhibition/Metabolism in In Vitro/Non-Human Systems (e.g., CYP2D6, CYP2C19)

In vitro research has identified two primary metabolic pathways for perazine: N-demethylation and 5-sulphoxidation. Studies utilizing cDNA-expressed human CYP isoforms have demonstrated that CYP2C19 is the principal enzyme responsible for catalyzing the N-demethylation of perazine. ncats.io The same studies show that CYP2D6 also contributes to this pathway, but to a lesser extent. ncats.io

Furthermore, phenothiazine antipsychotics as a class are recognized as potent competitive inhibitors of CYP2D6. ncats.io While a specific inhibition constant (Ki) for perazine is not available in the cited literature, data for perphenazine (Ki = 0.8 µM) highlight the significant inhibitory potential of this class of drugs on the CYP2D6 enzyme. ncats.io

| Enzyme | Interaction Type | Finding | Reference |

|---|---|---|---|

| CYP2C19 | Metabolism (Substrate) | Main isoform catalyzing N-demethylation. | ncats.io |

| CYP2D6 | Metabolism (Substrate) | Contributes to N-demethylation and 5-sulphoxidation to a lesser degree. | ncats.io |

| CYP2D6 | Inhibition | Phenothiazines are potent inhibitors; specific Ki for perazine not available. | ncats.io |

N-demethylase and Sulfoxidase Activity Modulation

The metabolism of perazine, a piperazine-type phenothiazine, is significantly influenced by the activity of N-demethylase and sulfoxidase enzymes, primarily within the hepatic system. In vitro studies utilizing human liver microsomes have been instrumental in identifying the specific cytochrome P-450 (CYP) isoenzymes responsible for these metabolic transformations.

Perazine undergoes both N-demethylation and 5-sulfoxidation as key metabolic pathways. Research has demonstrated that at therapeutic concentrations, the formation of N-desmethylperazine, a product of N-demethylation, shows a significant correlation with S-mephenytoin 4'-hydroxylase activity, indicating the involvement of CYP2C19. nih.gov In fact, studies conclude that CYP2C19 is the primary isoenzyme catalyzing the N-demethylation of perazine, accounting for a substantial portion of this metabolic process. nih.gov While other isoforms like CYP1A2, CYP3A4, and CYP2D6 play a role, their contribution to N-demethylation is comparatively minor. researchgate.net

The 5-sulfoxidation of perazine is principally catalyzed by CYP1A2 and CYP3A4, with each contributing significantly to this pathway. nih.gov The activity of these enzymes in metabolizing perazine is underscored by inhibition studies where specific inhibitors of these CYPs led to a marked decrease in the formation of perazine 5-sulfoxide. nih.gov For instance, α-naphthoflavone (a CYP1A2 inhibitor) and ketoconazole (B1673606) (a CYP3A4 inhibitor) have been shown to significantly reduce the rate of perazine 5-sulfoxidation in human liver microsomes. nih.gov

It is also noted that at higher concentrations of perazine (1 mM), substrate inhibition of demethylation and sulfoxidation can occur. drexel.edu

The table below summarizes the key cytochrome P-450 isoenzymes involved in the N-demethylation and 5-sulfoxidation of perazine.

| Metabolic Pathway | Primary CYP Isoenzyme(s) | Other Contributing CYP Isoenzymes |

| N-demethylation | CYP2C19 nih.gov | CYP1A2, CYP3A4, CYP2D6 nih.gov |

| 5-sulfoxidation | CYP1A2, CYP3A4 nih.gov | CYP2C9, CYP2E1, CYP2C19, CYP2D6 nih.gov |

Calmodulin Inhibition

Phenothiazine derivatives, including perazine, are recognized for their ability to inhibit the action of calmodulin, a ubiquitous and essential calcium-binding protein that plays a pivotal role in numerous cellular signaling pathways. nih.govnih.gov This inhibition is achieved through a direct, calcium-dependent binding of the phenothiazine molecule to calmodulin. nih.gov

The structural characteristics of phenothiazines are crucial for their interaction with calmodulin. Both the phenothiazine nucleus and the amino side chain have been shown to influence the potency of calmodulin inhibition, suggesting that both regions of the molecule are involved in the binding process. nih.gov This interaction is thought to involve both hydrophobic and ionic bonding. nih.gov

In vitro studies have demonstrated the inhibitory effect of phenothiazine derivatives on the calmodulin-induced activation of phosphodiesterase. nih.gov By binding to calmodulin, these compounds prevent it from activating its target enzymes, thereby disrupting the downstream signaling cascades that are dependent on calmodulin activity.

The inhibitory potency of various phenothiazine derivatives against calmodulin has been a subject of structure-activity relationship studies. These investigations aim to elucidate the specific molecular features that enhance or diminish the anti-calmodulin activity, providing a basis for the rational design of more selective calmodulin inhibitors.

Protein Kinase C Inhibition

While specific non-clinical studies focusing solely on the modulation of Protein Kinase C (PKC) by phenothiazinyl perazine are not extensively detailed in the available literature, the broader class of phenothiazines has been recognized for its interaction with this family of enzymes. PKC isoforms are critical components of intracellular signal transduction pathways, involved in a wide array of cellular processes.

The general mechanism of PKC inhibition by various compounds often involves interference with the binding of its activators, such as diacylglycerol and calcium, or by competing with ATP at the catalytic site. Phenothiazines, as a class, are known to interact with cellular membranes and proteins, and it is through these interactions that they are thought to exert their influence on PKC activity. The lipophilic nature of the phenothiazine ring structure allows it to partition into the cell membrane, potentially altering the environment in which PKC is activated. Furthermore, their ability to bind to calcium-binding proteins like calmodulin suggests a potential indirect effect on calcium-dependent PKC isoforms.

Further research is required to delineate the precise mechanism and specificity of perazine's interaction with different PKC isoforms and to quantify its inhibitory potency.

Farnesyltransferase (FTase) Inhibition

Recent non-clinical research has identified phenothiazine derivatives as potential inhibitors of farnesyltransferase (FTase). nih.gov FTase is a crucial enzyme involved in the post-translational modification of various proteins, including the Ras protein, which is a key component of signaling pathways that regulate cell growth and proliferation. The process of farnesylation, catalyzed by FTase, is essential for the proper localization and function of these proteins.

In the context of phenothiazine compounds, a fluorescence-based FTase assay led to the discovery that a phenothiazine derivative can act as an inhibitor of this enzyme. nih.gov Subsequent synthesis and evaluation of new series of human farnesyltransferase inhibitors based on the phenothiazine scaffold have yielded compounds with inhibitory potencies in the low micromolar range. nih.gov

These findings suggest that the phenothiazine structure can serve as a scaffold for the development of novel FTase inhibitors. nih.gov The combination of the phenothiazine and 1,2,3-triazole motifs in a single molecular structure has been explored as a strategy to create new chemical entities in the field of farnesyltransferase inhibition. nih.gov One study identified a phenothiazine-chalcone compound that inhibited human FTase with an IC50 value of 9 nM. nih.gov

The table below presents data on the FTase inhibitory activity of some phenothiazine derivatives.

| Compound Type | Reported Activity |

| Phenothiazine derivative (1d) | Identified as an inhibitor of farnesyltransferase. nih.gov |

| Ester derivative (9d) | The most active compound in a series of synthesized phenothiazine-based FTase inhibitors. nih.gov |

| Phenothiazine-chalcone X | Inhibited human FTase with an IC50 of 9 nM. nih.gov |

Cellular Signaling Pathway Modulation (Non-Clinical)

G-Protein Coupled Receptor (GPCR) Signaling

Phenothiazines, as a class of compounds, are well-known for their interactions with G-protein coupled receptors (GPCRs), which constitute a large family of transmembrane receptors that play a pivotal role in cellular signaling. plos.orgnih.gov These receptors are involved in a vast array of physiological processes by transducing extracellular signals into intracellular responses. nih.gov

The primary mechanism through which phenothiazines exert their effects on GPCR signaling is through receptor antagonism, particularly at dopamine receptors. nih.gov The structural similarity of phenothiazines to dopamine allows them to bind to dopamine D2 receptors, thereby blocking the endogenous ligand from activating the receptor. nih.gov This blockade disrupts the normal downstream signaling cascades initiated by dopamine binding.

GPCRs transmit signals by interacting with heterotrimeric G proteins. nih.gov Upon receptor activation, a conformational change occurs, leading to the activation of the associated G protein and subsequent modulation of intracellular second messenger systems. The antagonistic action of phenothiazines at GPCRs prevents this conformational change and the subsequent G protein activation, thus inhibiting the cellular response.

While the primary focus has been on dopamine receptors, phenothiazines are known to interact with other monoamine neurotransmitter receptors as well, indicating a broader spectrum of activity on GPCR signaling pathways. nih.gov The specific interactions of perazine with various GPCR subtypes and the resulting modulation of their signaling pathways are areas that warrant further detailed investigation to fully understand its molecular and cellular effects.

Effects on Intracellular Calcium Signaling

The influence of this compound on intracellular calcium signaling is intrinsically linked to its well-documented inhibitory effects on calmodulin. nih.gov Calmodulin is a primary intracellular calcium sensor, and by inhibiting its function, phenothiazines can indirectly modulate the vast number of cellular processes that are regulated by calcium-calmodulin-dependent signaling pathways. mdpi.com

An increase in intracellular calcium concentration is a fundamental signaling mechanism that triggers a multitude of cellular responses. Calmodulin, upon binding with calcium, undergoes a conformational change that enables it to interact with and regulate the activity of a wide range of target proteins, including kinases, phosphatases, and ion channels.

By binding to calmodulin in a calcium-dependent manner, phenothiazines prevent its activation and its subsequent interaction with target enzymes. nih.gov This disruption of the calcium-calmodulin signaling cascade can lead to a dampening of the cellular responses that are normally triggered by an increase in intracellular calcium. For instance, the calmodulin-induced activation of phosphodiesterase, an enzyme involved in second messenger signaling, is inhibited by phenothiazine derivatives. nih.gov

Therefore, while this compound may not directly interact with calcium channels or pumps to alter intracellular calcium concentrations, its potent inhibition of calmodulin effectively uncouples calcium signals from their downstream effectors, thereby profoundly modulating cellular responses to calcium.

ROCK Signaling Pathway Modulation

Comprehensive literature searches did not yield specific studies detailing the direct modulation of the Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway by this compound or its derivatives. While the ROCK pathway is a crucial regulator of cellular processes such as cell migration and apoptosis, and inhibitors of this pathway are of significant interest in cancer research, its direct interaction with phenothiazines has not been described in the available scientific literature. diva-portal.orgresearchgate.netnih.gov

Reactive Oxygen Species (ROS) Production in Cell Lines

Phenothiazine derivatives have been shown to induce oxidative stress within cells by promoting the generation of reactive oxygen species (ROS). nih.gov The chemical structure of phenothiazines allows them to undergo oxidation, particularly through enzymatic processes like those catalyzed by peroxidases, which can lead to the formation of cation radicals. nih.gov These radicals can then participate in redox cycling, leading to the co-oxidation of molecules like NADH and GSH, a process accompanied by oxygen uptake and the formation of superoxide (B77818) radicals. nih.gov This increase in ROS can disrupt cellular homeostasis, leading to DNA damage, mitochondrial dysfunction, and subsequent cell death. nih.gov

The pro-oxidant activity of phenothiazines has been observed to contribute to their cytotoxicity in various cell models. For instance, in the presence of a peroxidase/H2O2 system, the cytotoxicity of phenothiazines towards isolated rat hepatocytes was markedly increased, an effect attributed to oxidative stress evidenced by glutathione (B108866) oxidation and lipid peroxidation. nih.gov This mechanism suggests that the anticancer effects of some phenothiazine compounds may be, in part, mediated by their ability to generate cytotoxic levels of ROS in cancer cells. nih.gov

Anti-proliferative Mechanisms in Cancer Cell Lines

Induction of Apoptosis in Cell Models

A significant mechanism underlying the anti-proliferative effect of phenothiazine derivatives is the induction of apoptosis, or programmed cell death. Studies on various cancer cell lines have demonstrated that these compounds can trigger apoptotic pathways, leading to the systematic dismantling and elimination of cancer cells. For example, certain novel phenothiazine derivatives have been shown to induce both early apoptosis and, in some cases, cellular necrosis in colon and breast cancer cell lines. plos.org

The apoptotic effect is often mediated through the modulation of key regulatory proteins. Research has shown that treatment with phenothiazine derivatives can lead to the upregulation of pro-apoptotic proteins such as Caspase-3, Caspase-9, and Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. plos.org This shift in the Bax/Bcl-2 ratio is a critical event that points towards the activation of the intrinsic, or mitochondrial-mediated, apoptotic pathway. The activation of both initiator caspases (Caspase-9) and executioner caspases (Caspase-3) suggests a cascade that commits the cell to apoptosis. plos.org Furthermore, some phenothiazines, such as chlorpromazine (B137089) and trifluoperazine (B1681574), have been found to induce apoptosis in V79 cells through a process involving the accumulation of the p53 tumor suppressor protein.

Targeting Specific Cancer-Related Receptors (e.g., EGFR) in Cell Lines

Certain phenothiazine compounds have been found to interfere with specific cancer-related signaling pathways by targeting key receptors, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon activation, plays a crucial role in cancer cell proliferation, survival, and metastasis. The phenothiazine derivative prochlorperazine (B1679090) has been shown to enhance the efficacy of anticancer antibodies by specifically targeting the distribution of EGFR. This suggests a mechanism where the phenothiazine compound alters the localization or trafficking of EGFR, potentially disrupting its downstream signaling and sensitizing the cancer cells to other therapeutic agents.

Inhibition of P-glycoprotein Transport Function and Reversion of Multidrug Resistance in Cell Models

One of the most extensively studied anti-cancer mechanisms of phenothiazines is their ability to reverse multidrug resistance (MDR) in cancer cells. nih.govbiologists.com MDR is a major obstacle in chemotherapy where cancer cells become resistant to a broad range of anticancer drugs. A primary cause of MDR is the overexpression of the P-glycoprotein (P-gp) efflux pump, which actively transports chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. doaj.org

Phenothiazine derivatives have been identified as potent inhibitors of P-gp transport function. They are believed to interact directly with P-gp, thereby blocking its ability to expel drugs from the cell. diva-portal.org This inhibitory action has been demonstrated in various MDR cell models. For example, derivatives like perphenazine and prochlorperazine proved to be effective inhibitors of rhodamine 123 efflux, a common method to assess P-gp activity, in resistant mouse lymphoma cells. The inhibition of P-gp leads to increased intracellular accumulation of chemotherapeutic drugs, such as doxorubicin (B1662922), effectively re-sensitizing the resistant cancer cells to treatment. diva-portal.org

The effectiveness of phenothiazines as MDR reversers is influenced by their chemical structure, with factors like the presence of a carbonyl group and a cyclic tertiary amine enhancing their activity. biologists.com The lipophilicity (hydrophobicity) of the compounds also appears to play a role, suggesting that their mechanism may involve interactions with the cell membrane to modulate P-gp function.

Below is a table summarizing findings from studies on the P-gp inhibitory and MDR reversal activities of various phenothiazine derivatives.

| Phenothiazine Derivative(s) | Cell Line Model | Assay/Key Finding |

| Perphenazine, Prochlorperazine | Resistant Mouse Lymphoma, MDR/COLO 320 | Effective inhibitors of rhodamine 123 efflux, indicating P-gp inhibition. |

| N-acylphenothiazine derivatives | Resistant Mouse Lymphoma | All 15 derivatives tested were effective inhibitors of rhodamine 123 outward transport. |

| Various Phenothiazines (232 compounds) | MDR P388 cells | A significant percentage showed good to outstanding MDR-reversal activity. biologists.com |

| But-2-ynyl amino side chain derivatives | Multidrug Resistant Cells | Increased doxorubicin retention, suggesting direct P-glycoprotein interaction. diva-portal.org |

Preclinical Research Models and Biological Activity Non Human

In Vitro Biological Activity Studies

The antioxidant properties of phenothiazine (B1677639) derivatives are rooted in the chemical characteristics of the core phenothiazine molecule. nih.gov This structure, which contains a covalently bound and highly oxidizable sulfur atom, can engage in redox reactions, acting as an electron donor. nih.govrsc.org The antioxidant capabilities are significantly enhanced by the addition of various functional groups to the parent molecule. nih.gov Quantum chemistry studies have elucidated that in aqueous solutions, phenothiazine (PTZ) functions as a potent antioxidant, whereas in lipid-based environments, it may exhibit pro-oxidant behavior through the formation of a stable phenothiazinyl radical. rsc.org

Research into novel phenothiazine hybrids has demonstrated their potential as antioxidant agents. A series of hybrids linking a phenothiazine moiety with N-benzylpiperidine or N-benzylpiperazine fragments were synthesized and evaluated for their antioxidant properties. mdpi.com In cellular antioxidant assays using HepG2 and SH-SY5Y cell lines, an N-acetylated derivative (compound 13) showed noteworthy antioxidant capacity, proving to be the most effective compound of the series on HepG2 cells with an IC50 value of 0.63 ± 0.10 µM. mdpi.com Other piperazine (B1678402) analogues also registered significant antioxidant activity. mdpi.com

Further studies have shown that certain phenothiazine derivatives can effectively inhibit iron-dependent lipid peroxidation. nih.gov For instance, 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate (B1217627) demonstrated a minimum inhibitory concentration (MIC) for lipid peroxidation of 0.26 µM. nih.gov This compound was also more effective than the standard antioxidant probucol (B1678242) in preventing the Cu2+-catalyzed oxidation of low-density lipoprotein (LDL). nih.gov At a concentration of 5 µM, it protected primary cultures of rat hippocampal neurons from hydrogen peroxide-induced damage. nih.gov The antioxidant activity of various phenothiazine derivatives generally shows a dose-dependent, though nonlinear, increase. nih.gov

Table 1: In Vitro Antioxidant Activity of Selected Phenothiazine Derivatives

| Compound/Derivative | Assay/Model | Key Finding | Reference |

| N-acetylated phenothiazine-piperazine hybrid | Cellular Antioxidant Assay (HepG2 cells) | IC50 = 0.63 ± 0.10 µM | mdpi.com |

| 2-(10H-phenothiazin-2-yloxy)-N,N-dimethylethanolamine methanesulfonate | Iron-dependent lipid peroxidation inhibition | MIC ≥ 50% inhibition at 0.26 µM | nih.gov |

| Phenothiazine Derivatives (general) | Voltammetry (Oxygen radical reduction) | Activity is dose-dependent and influenced by functional groups. | nih.gov |

| Phenothiazine (PTZ) | Quantum Chemistry Study | Acts as an excellent antioxidant in aqueous solutions. | rsc.org |

Phenothiazine derivatives have demonstrated significant antibacterial properties against a range of pathogenic bacteria, including multidrug-resistant (MDR) strains. nih.govnih.gov Studies have specifically highlighted their efficacy against Acinetobacter baumannii, an opportunistic pathogen known for its high levels of drug resistance. nih.gov Phenothiazines such as promethazine (B1679618), trifluoperazine (B1681574), thioridazine, and chlorpromazine (B137089) were found to inhibit the growth of both antibiotic-sensitive and MDR A. baumannii strains, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.6 g/L. nih.gov These compounds were also active against biofilm cells, with minimal biofilm eradication concentrations (MBECs) between 0.5 and >3 g/L. nih.gov

The mechanism of action for this antibacterial effect involves multiple cellular targets. Chlorpromazine, for example, was shown to promote the production of reactive oxygen species (ROS) and cause damage to the cell membrane and DNA in A. baumannii. nih.govresearchgate.net

The activity of phenothiazines extends to other clinically relevant bacteria. Forty new phenothiazine derivatives were evaluated for their ability to inhibit efflux pumps in both Gram-positive and Gram-negative bacteria, including reference strains of Escherichia coli and Staphylococcus aureus. nih.gov Efflux pumps are a key mechanism of bacterial drug resistance. While many of the tested compounds showed significant inhibition, one derivative, compound 2173, was particularly effective at reducing the resistance of an MDR Staphylococcus aureus strain whose resistance is mediated by over-expressed efflux pumps. nih.gov Other studies have also confirmed the activity of various phenothiazine-3-sulfonate derivatives against E. coli and S. aureus, with some compounds showing prominent zones of inhibition in agar (B569324) diffusion assays. doaj.org

Table 2: Antibacterial Activity of Phenothiazine Derivatives Against Specific Strains

| Derivative(s) | Bacterial Strain | Activity Metric | Result Range | Reference |

| Promethazine, Trifluoperazine, Thioridazine, Chlorpromazine | Acinetobacter baumannii (MDR) | MIC | 0.05 - 0.6 g/L | nih.gov |

| Promethazine, Trifluoperazine, Thioridazine, Chlorpromazine | Acinetobacter baumannii (MDR) | MBEC | 0.5 - >3 g/L | nih.gov |

| Compound 2173 | Staphylococcus aureus (MDR) | Efflux Pump Inhibition | Significantly reduced resistance | nih.gov |

| Phenothiazine-3-sulfonate derivatives | E. coli | Zone of Inhibition | Significant activity observed | |

| Phenothiazine-3-sulfonate derivatives | S. aureus | Zone of Inhibition | Significant activity observed |

Perphenazine (B1679617), a phenothiazine derivative containing a piperazinyl group, has been shown to attenuate pro-inflammatory responses. In animal models of dermatitis, perphenazine treatment reduced ear swelling and the infiltration of inflammatory cells, including mast cells. mdpi.com It also decreased the levels of serum IgE, histamine (B1213489), and key inflammatory cytokines such as IL-4 and IL-13. mdpi.com The anti-inflammatory effect of perphenazine may be linked to the inhibition of mast cell infiltration and subsequent histamine release. mdpi.com While these studies were conducted in vivo, they point toward a direct modulatory effect on inflammatory pathways that can be investigated in cellular models. For instance, it was noted that while perphenazine reduced cytokine expression, it did not appear to regulate the NF-κB signaling pathway in vitro, suggesting alternative mechanisms of action. mdpi.com

Phenothiazine derivatives have been investigated for their effects on platelet function. An in vitro study of nineteen phenothiazines on human platelet type B monoamine oxidase (MAO) found that their inhibitory potency was highly dependent on the structure of their side chains. nih.gov The most potent inhibition was observed with derivatives featuring (hydroxyethyl-piperazinyl)propyl chains, a group to which perphenazine belongs. nih.gov Kinetic analysis of perazine (B1214570), as a representative of the (N-methylpiperazinyl)propyl group, showed competitive inhibition with a Ki value of 19.2 µM. nih.gov

Ferroptosis is a form of programmed cell death characterized by iron-dependent lipid peroxidation. nih.govgoogle.com Phenothiazine derivatives have emerged as a novel and potent class of ferroptosis inhibitors. nih.govbohrium.com Structure-activity relationship (SAR) studies identified promethazine derivatives as effective inhibitors in an erastin-induced ferroptosis model using the human fibrosarcoma cell line HT1080. nih.gov